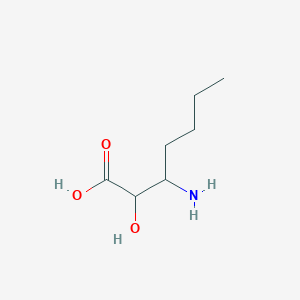
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a potent agonist of the μ-opioid receptor, which is responsible for the drug's analgesic effects. It has been used in scientific research to study the mechanisms of opioid receptors and their role in pain management.
Wirkmechanismus
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is the bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and has been approved as an attractive drug target .
Mode of Action
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide interacts with the switch region of the bacterial RNAP . This interaction inhibits the activity of RNAP, thereby affecting the synthesis of RNAs in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the normal functioning of the bacterial cell, affecting various biochemical pathways. The most significant effect is on the gene transcription process . By inhibiting RNAP, the compound prevents the transcription of DNA into RNA, thereby disrupting the protein synthesis and the normal functioning of the bacterial cell .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. It displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide in lab experiments is that it is a potent and selective agonist of the μ-opioid receptor, which allows researchers to study the specific effects of opioid drugs on this receptor. However, N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide also has a high potential for abuse and dependence, which can make it difficult to control for confounding variables in experiments. Additionally, the use of N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide in lab experiments raises ethical concerns about the potential harm to animals or human subjects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide and other opioid drugs. One area of interest is the development of novel opioid drugs that have fewer side effects and a lower potential for abuse and dependence. Another area of interest is the investigation of the role of opioid receptors in other physiological and pathological processes, such as inflammation, immune function, and cancer. Finally, research on the use of opioid drugs for the treatment of chronic pain and other conditions is an important area of ongoing investigation.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide involves several steps, including the reaction between 2,4-dimethoxybenzaldehyde and phenethylamine to form 2,4-dimethoxyphenethylamine. This compound is then reacted with pyrrolidine-1-carboxylic acid to form the final product, N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide. The synthesis of N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has been used in scientific research to study the mechanisms of opioid receptors and their role in pain management. It has also been used to investigate the effects of opioids on the central nervous system, including their impact on mood, cognition, and behavior. N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has been used in animal studies to investigate the potential therapeutic benefits of opioid drugs for the treatment of pain and other conditions.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-16-8-9-17(18(12-16)24-2)20-19(22)21-11-10-15(13-21)14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKKSIWAVVSXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2910377.png)
![tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2910379.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B2910380.png)






![3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910390.png)
![4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine](/img/structure/B2910393.png)

![5,6-Difluorobenzo[d]thiazol-2-amine](/img/structure/B2910396.png)